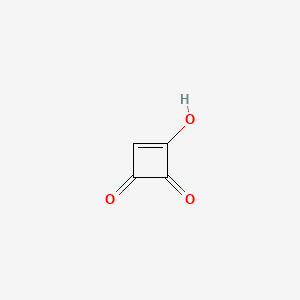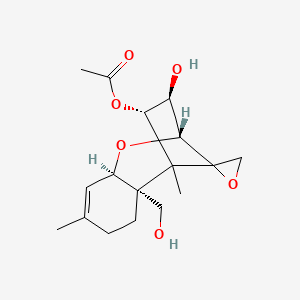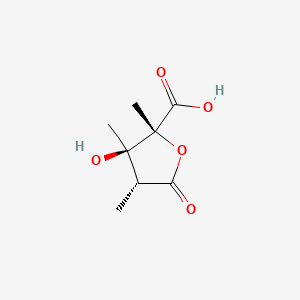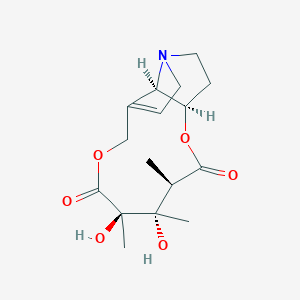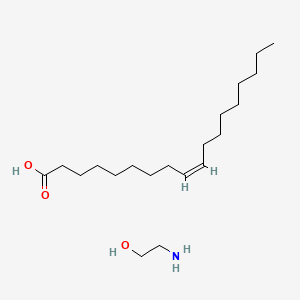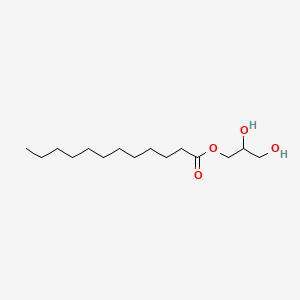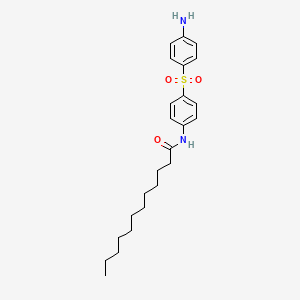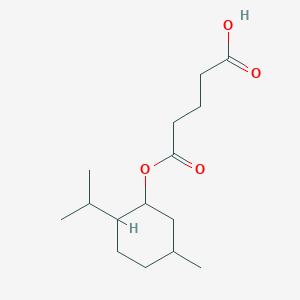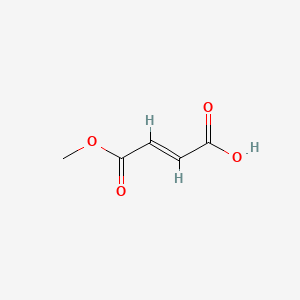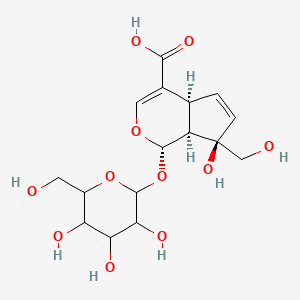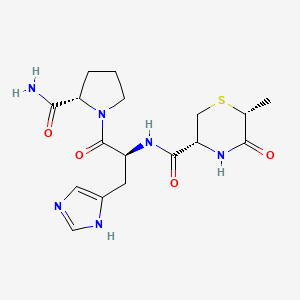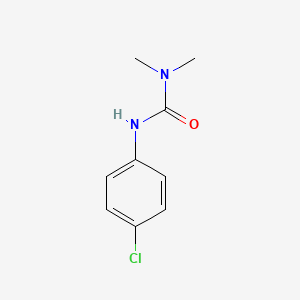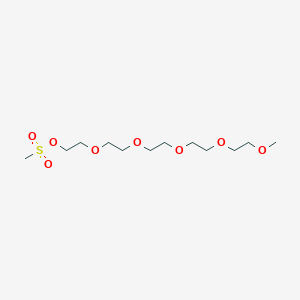
m-PEG6-Ms
Vue d'ensemble
Description
m-PEG6-Ms, also known as methoxy polyethylene glycol 6-methanesulfonate, is a polyethylene glycol (PEG) derivative. It is commonly used as a linker molecule in various chemical and biological applications. The compound consists of a methoxy PEG backbone with six ethylene glycol units and a methanesulfonate group at one end. The methanesulfonate group serves as a good leaving group for nucleophilic substitution reactions, making this compound a versatile reagent in synthetic chemistry .
Applications De Recherche Scientifique
m-PEG6-Ms has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In synthetic chemistry, this compound is used as a linker molecule to attach various functional groups to PEG chains. This enhances the solubility and stability of the resulting compounds in aqueous media .
Biology
In biological research, this compound is used to modify biomolecules such as proteins and peptides. The PEGylation process improves the solubility, stability, and bioavailability of these biomolecules, making them more suitable for therapeutic applications.
Medicine
In medicine, this compound is used in drug development and delivery systems. The PEGylation of drugs can reduce their immunogenicity and prolong their circulation time in the bloodstream, enhancing their therapeutic efficacy.
Industry
In industrial applications, this compound is used in the production of various PEG-based products, including surfactants, lubricants, and adhesives. Its ability to improve the solubility and stability of these products makes it a valuable additive in various formulations .
Mécanisme D'action
Target of Action
m-PEG6-Ms is primarily used in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
this compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The interaction between these ligands allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation by PROTACs allows for the selective degradation of target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a linker in PROTACs. The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The water solubility properties of the PEG chain are enhanced with longer PEG chains . These properties can impact the bioavailability of the PROTACs in which this compound is used.
Result of Action
The result of the action of this compound, as part of a PROTAC, is the selective degradation of target proteins . This can have various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hydrophilic nature of the PEG spacer in this compound can enhance its solubility in aqueous environments . This can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
m-PEG6-Ms interacts with various biomolecules within the cell, primarily functioning as a linker in PROTACs . PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is largely determined by the specific ligands used, but the presence of this compound is essential for the formation of these PROTAC molecules .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in PROTACs . By facilitating the formation of PROTACs, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the target protein that the PROTAC is designed to degrade .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . PROTACs, facilitated by this compound, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability and degradation of the PROTACs it helps form . Long-term effects on cellular function would be observed in in vitro or in vivo studies of these PROTACs .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models would be observed through the effects of the PROTACs it forms . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the synthesis and degradation of PROTACs . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated through its role in PROTACs . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is determined by the PROTACs it forms . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-Ms typically involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
m-PEG-OH+MsCl→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG6-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group. This group is a good leaving group, making it susceptible to attack by nucleophiles such as thiols, amines, and alcohols.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Bases: Triethylamine, pyridine
Conditions: Low temperatures, inert atmosphere
Major Products
The major products formed from these reactions are PEG derivatives with various functional groups, depending on the nucleophile used. For example, reaction with a thiol results in a PEG-thiol compound, while reaction with an amine yields a PEG-amine compound .
Comparaison Avec Des Composés Similaires
m-PEG6-Ms can be compared with other PEG derivatives such as m-PEG4-Ms and m-PEG8-Ms. These compounds have similar structures but differ in the number of ethylene glycol units in the PEG backbone. The key differences are:
m-PEG4-Ms: Contains four ethylene glycol units, making it shorter and less hydrophilic than this compound.
m-PEG8-Ms: Contains eight ethylene glycol units, making it longer and more hydrophilic than this compound.
The choice of PEG derivative depends on the specific application and desired properties of the final product .
Conclusion
This compound is a versatile and valuable compound in various scientific and industrial applications. Its ability to undergo nucleophilic substitution reactions and improve the solubility and stability of resulting compounds makes it an essential tool in synthetic chemistry, biological research, medicine, and industry.
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O8S/c1-15-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(2,13)14/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZXGFFADYUCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


